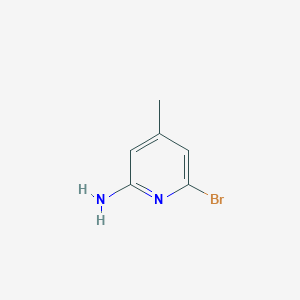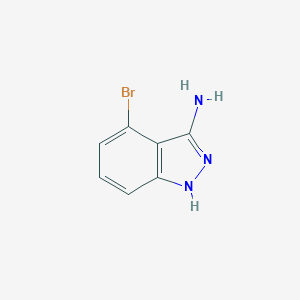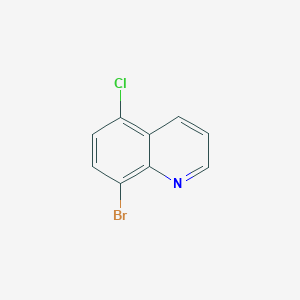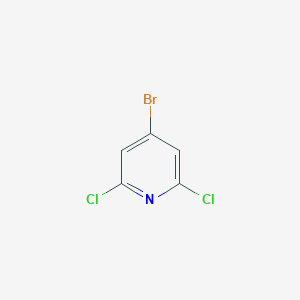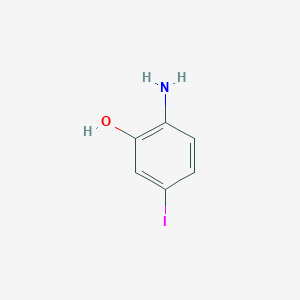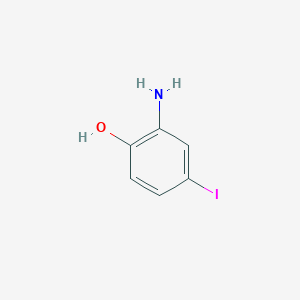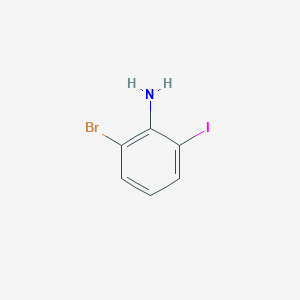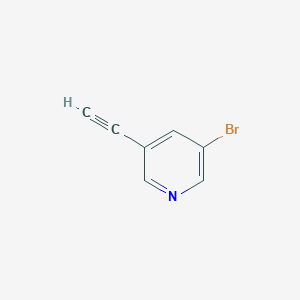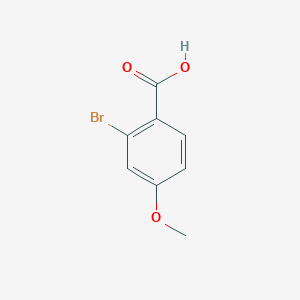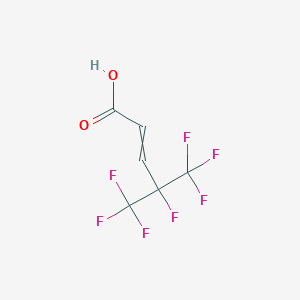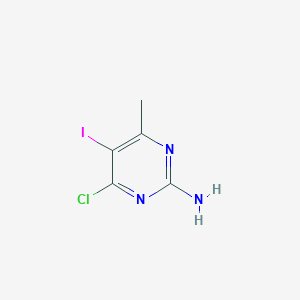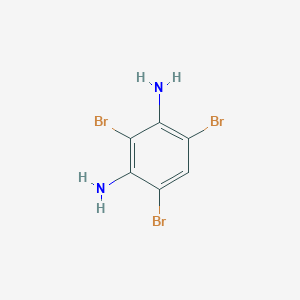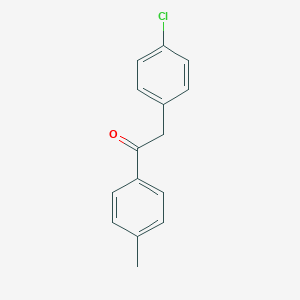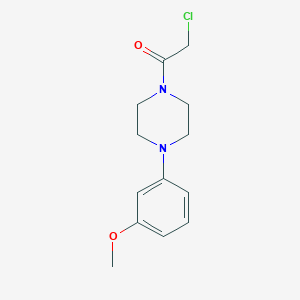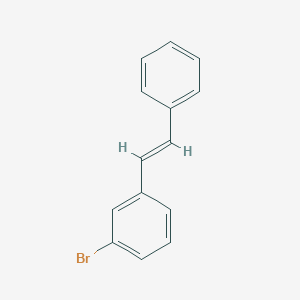
(E)-3-Bromostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Bromostilbene is a chemical compound that belongs to the stilbene family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. The compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (E)-3-Bromostilbene is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. The anti-cancer activity of (E)-3-Bromostilbene is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
(E)-3-Bromostilbene has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cellular processes such as inflammation, apoptosis, and oxidative stress. The compound has also been shown to improve mitochondrial function and reduce oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-Bromostilbene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive and has a long shelf life. However, (E)-3-Bromostilbene has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has limited solubility in some organic solvents, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of (E)-3-Bromostilbene. One area of research is the development of novel derivatives of the compound with improved properties and potential applications. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Additionally, (E)-3-Bromostilbene can be studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Conclusion:
(E)-3-Bromostilbene is a versatile compound that has potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has also been shown to have potential as a fluorescent probe for imaging biological systems. While (E)-3-Bromostilbene has some limitations for lab experiments, it remains a valuable tool for studying cellular processes and developing novel therapeutics. Further research is needed to fully understand the compound's mechanism of action and its potential applications.
Méthodes De Synthèse
(E)-3-Bromostilbene can be synthesized by the bromination of stilbene using a mixture of hydrobromic acid and hydrogen peroxide. The reaction takes place at room temperature and yields (E)-3-Bromostilbene as the major product. The purity of the compound can be improved by recrystallization from organic solvents.
Applications De Recherche Scientifique
(E)-3-Bromostilbene has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, (E)-3-Bromostilbene has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
14064-45-0 |
|---|---|
Nom du produit |
(E)-3-Bromostilbene |
Formule moléculaire |
C14H11Br |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
Clé InChI |
MPYGIRDWORCFRS-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)Br |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |
Synonymes |
(E)-3-Bromostilbene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



